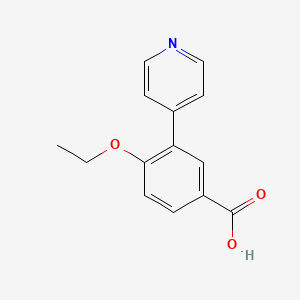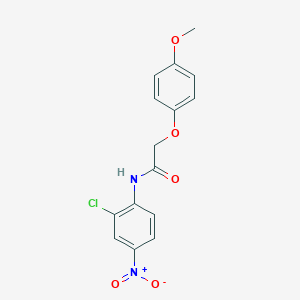![molecular formula C19H22N2O5S B3978309 ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential application in the development of new drugs. This compound belongs to the class of benzoic acid derivatives and has a molecular weight of 383.47 g/mol.
Wirkmechanismus
The mechanism of action of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can reduce inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also reduces the expression of pro-inflammatory genes and increases the expression of anti-inflammatory genes. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to have analgesic properties and can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate in lab experiments include its potential to inhibit the growth of cancer cells and reduce inflammation and pain. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal concentration and dosage for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, its potential as an anti-inflammatory and analgesic agent should be further explored. The compound's potential toxicity and optimal dosage should also be investigated to ensure its safe use in clinical trials.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has potential applications in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and analgesic properties and can potentially be used as a painkiller. It also has the potential to inhibit the growth of cancer cells and can be used as a chemotherapeutic agent. The compound has been studied extensively in vitro and in vivo, and its potential for clinical use is currently being evaluated.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(23)16-12-8-9-13-17(16)20-18(22)14(2)21(27(3,24)25)15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZQLWMUWHTMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3978226.png)
![1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3978235.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3978238.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium chloride](/img/structure/B3978242.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3978258.png)
![N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide](/img/structure/B3978261.png)


![1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3978288.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3978304.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)
